3-(4-Methoxybenzoyl)quinolin-4(1H)-one
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Overview
Description
3-(4-Methoxybenzoyl)quinolin-4(1H)-one is an organic compound with the molecular formula C17H13NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxybenzoyl)quinolin-4(1H)-one typically involves the reaction of 4-methoxybenzoyl chloride with quinolin-4-one in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxybenzoyl)quinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-4-one derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinolin-4-one derivatives, which can have different functional groups attached to the quinoline ring.
Scientific Research Applications
3-(4-Methoxybenzoyl)quinolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of bacterial infections and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(4-Methoxybenzoyl)quinolin-4(1H)-one involves its interaction with specific molecular targets in the body. It can inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Quinolin-4-one: A simpler analog with similar chemical properties.
4-Methoxyquinoline: Lacks the benzoyl group but shares the quinoline core structure.
4-Benzoylquinoline: Similar structure but without the methoxy group.
Uniqueness
3-(4-Methoxybenzoyl)quinolin-4(1H)-one is unique due to the presence of both the methoxy and benzoyl groups, which can enhance its biological activity and chemical reactivity compared to its simpler analogs .
Properties
CAS No. |
821004-08-4 |
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Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
3-(4-methoxybenzoyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C17H13NO3/c1-21-12-8-6-11(7-9-12)16(19)14-10-18-15-5-3-2-4-13(15)17(14)20/h2-10H,1H3,(H,18,20) |
InChI Key |
IGJKLOLUNGEJDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CNC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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